Propafenone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34183-22-7 (hydrochloride) | |
| Record name | Propafenone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045184 | |
| Record name | Propafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propafenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 7.58e-03 g/L | |
| Record name | Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propafenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54063-53-5 | |
| Record name | Propafenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propafenone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propafenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propafenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propafenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action and Electrophysiological Impact of Propafenone
Sodium Channel Blockade and its Electrophysiological Consequences
The primary mechanism of propafenone's antiarrhythmic effect is the blockade of fast sodium channels in cardiac muscle cells. drugbank.compatsnap.comtaylorandfrancis.com This action is use-dependent, meaning it is more pronounced at faster heart rates, and it binds to the open state of the sodium channel. riccardocappato.itoup.com By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, this compound brings about several key electrophysiological changes. drugbank.comfda.gov
Reduction of Action Potential Upstroke Velocity (Phase 0)
A principal consequence of sodium channel inhibition by this compound is a marked reduction in the maximum upstroke velocity (Vmax) of the action potential. drugbank.comriccardocappato.itfda.gov This effect is observed in both atrial and ventricular myocytes. ahajournals.org Studies on isolated guinea-pig ventricular myocytes have demonstrated a concentration-dependent decrease in Vmax with this compound application. nih.gov Similarly, research on sheep Purkinje fibers and ventricular muscles showed that this compound at concentrations between 10⁻⁷ and 10⁻⁶ M decreased the amplitude and Vmax of the action potential. nih.gov This fundamental action contributes to its antiarrhythmic properties by slowing the depolarization of cardiac cells.
Slowing of Intracardiac Conduction Velocity
The reduction in the action potential's upstroke velocity directly leads to a slowing of conduction throughout the heart. patsnap.comriccardocappato.it this compound depresses intracardiac conduction velocity, an effect that is a direct result of its sodium channel binding. oup.com This slowing of conduction is a key factor in its ability to terminate and prevent re-entrant arrhythmias. patsnap.com Electrophysiology studies have confirmed that this compound prolongs atrioventricular (AV) conduction, including both the AH (atrioventricular nodal conduction time) and HV (His-Purkinje conduction time) intervals. fda.govmedsafe.govt.nz In patients, this manifests as a uniform depression of conduction velocity in all compartments of the heart. nih.gov
Prolongation of QRS Duration
The slowing of intraventricular conduction by this compound is reflected on the surface electrocardiogram (ECG) as a prolongation of the QRS duration. medsafe.govt.nzcardiologyres.org This change is dose-related and correlates with plasma concentrations of the drug. medsafe.govt.nz Clinical data from a large cohort of patients showed that increases in QRS duration are a recognized electrophysiological effect of this compound. drugs.com In studies comparing different antiarrhythmic drugs, the QRS duration was significantly higher in the this compound group compared to both a control group and a group treated with amiodarone (B1667116). cardiologyres.org
Beta-Adrenergic Receptor Blocking Properties
In addition to its primary sodium channel blocking activity, this compound also possesses beta-adrenergic receptor blocking properties. patsnap.comriccardocappato.itnih.gov This gives it a mixed-class profile, combining Class Ic and Class II antiarrhythmic effects. oup.com The beta-blocking potency of this compound is estimated to be about 1/40th that of propranolol (B1214883). fda.gov
Impact on Heart Rate and Myocardial Contractility
The beta-blocking activity of this compound contributes to a reduction in heart rate and can have a negative inotropic effect, meaning it can decrease the force of myocardial contraction. riccardocappato.ithpra.ie In clinical studies, single oral doses of 600 mg of this compound have been shown to significantly decrease heart rate and systolic blood pressure. oup.com Overdose situations can lead to a more pronounced reduction in contractility, potentially causing hypotension. medsafe.govt.nzhpra.ie
Differential Beta-Blocking Activity of Enantiomers
This compound is administered as a racemic mixture of two enantiomers, (S)-propafenone and (R)-propafenone. riccardocappato.it These enantiomers have different pharmacological properties. While both enantiomers exhibit similar sodium channel blocking effects, the beta-blocking activity resides predominantly in the (S)-enantiomer. taylorandfrancis.comahajournals.org In fact, (S)-propafenone is reported to be 54 times more potent as a beta-blocker than the (R)-enantiomer. This stereoselectivity means that the beta-adrenergic effects of the clinically used racemic mixture are primarily due to the (S)-propafenone component. ahajournals.orgkup.at
Potassium Channel Modulation
This compound's interaction with potassium channels is a significant component of its antiarrhythmic effect. It modulates several types of potassium currents which are crucial for the repolarization phase of the cardiac action potential.
Effect on Rapidly Activating Component of Delayed Rectifier K+ Current (IKr)
This compound has been shown to inhibit the rapidly activating component of the delayed rectifier potassium current (IKr). cardiologyres.orgnih.gov This inhibition is a key mechanism contributing to its antiarrhythmic properties. nih.govnih.gov Studies in rabbit ventricular myocytes demonstrated that this compound and its active metabolites, 5-hydroxythis compound (B19502) and N-depropylthis compound, all potently block IKr. nih.gov The inhibition of IKr by this compound is concentration-dependent and exhibits weak voltage dependence. nih.gov The mechanism of this inhibition is consistent with an open channel block, meaning the drug binds to the channel when it is in its open state. nih.gov
The half-maximal inhibitory concentrations (IC50) for IKr block by this compound and its metabolites in rabbit ventricular myocytes are presented in the table below.
| Compound | IC50 for IKr Block (μM) |
| This compound | 0.80 ± 0.14 |
| 5-Hydroxythis compound | 1.88 ± 0.21 |
| N-Depropylthis compound | 5.78 ± 1.24 |
Data from a study on isolated rabbit ventricular myocytes. nih.gov
This preferential blockade of IKr is considered important for both the antiarrhythmic and proarrhythmic potential of this compound. nih.gov
Influence on Repolarization Phase of Cardiac Action Potential
By blocking outward potassium currents like IKr, this compound delays the repolarization phase (Phase 3) of the cardiac action potential. riccardocappato.itpatsnap.com This action leads to an increase in the action potential duration (APD) and the effective refractory period. riccardocappato.it However, the effect of this compound on APD can vary depending on the cardiac tissue and the concentration of the drug. nih.govjournalagent.com For instance, at lower concentrations, this compound has been observed to shorten the APD in Purkinje fibers while lengthening it in ventricular muscle. nih.gov At higher concentrations, it can increase the disparity in APD between these tissues. nih.gov
In human atrial myocytes, this compound inhibits both the transient outward K+ current (Ito) and the ultra-rapid delayed rectifier K+ current (IKur or Isus), both of which contribute to the repolarization of the atrial action potential. nih.gov The inhibition of these currents suggests that this compound can influence the entire repolarization phase in the atria. nih.gov
Calcium Channel Interaction
This compound also demonstrates effects on calcium channels, although this is generally considered a secondary mechanism to its sodium and potassium channel blocking activities. drugbank.comnih.gov
Inhibition of L-type Ca2+ Channels
At high concentrations, this compound can inhibit the slow inward current carried by calcium ions through L-type Ca2+ channels. drugbank.comahajournals.orghres.ca This calcium channel blocking activity is weak, estimated to be about 1/100th that of verapamil, and is not thought to be a primary contributor to its antiarrhythmic efficacy at typical therapeutic concentrations. hres.ca However, this effect can become more relevant at higher plasma levels of the drug. nih.govahajournals.org The S-enantiomer of this compound, in addition to its β-blocking activity, also contributes to the calcium channel blockade. riccardocappato.it
Impact on Intracellular Calcium Dynamics
This compound's influence extends to intracellular calcium handling. In studies using perfused rat hearts, this compound administration during ventricular fibrillation led to a decrease in intracellular calcium concentration, which preceded the conversion back to sinus rhythm. nih.gov In hearts with normal sinus rhythm, however, this compound caused a dose-dependent increase in diastolic intracellular calcium concentration, indicative of a depression in left ventricular function. nih.gov
Pharmacokinetics and Metabolism of Propafenone
Metabolic Pathways and Enzyme Systems
The biotransformation of propafenone primarily occurs in the liver through three main pathways: 5-hydroxylation, N-dealkylation, and glucuronidation. amegroups.cn These pathways are catalyzed by specific enzyme systems, leading to the formation of various metabolites, some of which are pharmacologically active.
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of this compound. drugs.com Several CYP isoenzymes are involved in the two primary oxidative metabolic pathways of this compound: 5-hydroxylation and N-dealkylation. drugs.comnih.gov
The major metabolic pathway for this compound is 5-hydroxylation, which is predominantly catalyzed by the CYP2D6 isoenzyme. drugs.comnih.gov This process leads to the formation of the active metabolite 5-hydroxythis compound (B19502) (5-OHP). drugs.comg-standaard.nl The activity of CYP2D6 is a critical determinant of this compound's plasma concentration and its metabolic profile. tandfonline.com In individuals with normal CYP2D6 function, known as extensive metabolizers (EMs), this compound is rapidly converted to 5-OHP. drugs.com However, this pathway is saturable, which contributes to the non-linear pharmacokinetics of this compound in EMs. g-standaard.nl In vitro studies have shown that the 5-hydroxylation of this compound exhibits stereoselectivity, with different kinetic parameters for the (R)- and (S)-enantiomers. nih.gov
The second primary metabolic pathway for this compound is N-dealkylation, which results in the formation of another active metabolite, N-depropylthis compound (NDPP), also known as northis compound. drugs.comsinotph.com This pathway is mediated by both the CYP3A4 and CYP1A2 isoenzymes. drugs.comg-standaard.nlnih.gov In vitro studies using human liver microsomes and stably expressed P450 enzymes have confirmed the involvement of both CYP1A2 and CYP3A4 in the N-dealkylation of this compound. nih.gov The formation of NDPP is a significant pathway, particularly in individuals with reduced or absent CYP2D6 activity (poor metabolizers). sinotph.com Research has demonstrated that both CYP1A2 and CYP3A4 catalyze the N-dealkylation of this compound. nih.gov
The metabolism of this compound results in the formation of two major active metabolites: 5-hydroxythis compound (5-OHP) and N-depropylthis compound (NDPP). drugs.comsinotph.comnih.gov
5-Hydroxythis compound (5-OHP): This metabolite is formed through the CYP2D6-mediated 5-hydroxylation pathway. drugs.comg-standaard.nl 5-OHP has antiarrhythmic activity comparable to the parent drug but is present in lower concentrations in the plasma. drugbank.com
N-Depropylthis compound (NDPP): Formed via N-dealkylation by CYP3A4 and CYP1A2, NDPP also possesses antiarrhythmic properties. drugs.comg-standaard.nlnih.gov Its plasma concentrations are generally less than 25% of this compound concentrations. drugbank.com
The relative amounts of these metabolites can vary significantly depending on an individual's genetic makeup, specifically their CYP2D6 metabolizer status. sinotph.com In extensive metabolizers, 5-OHP is the main metabolite, while in poor metabolizers, the formation of 5-OHP is minimal, and the N-dealkylation pathway leading to NDPP becomes more prominent. sinotph.com
In addition to oxidation by CYP enzymes, this compound and its metabolites can undergo phase II metabolism through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This pathway involves the conjugation of the drug or its metabolites with glucuronic acid, which increases their water solubility and facilitates their excretion from the body. researchgate.net While the specific UGT isoforms involved in this compound glucuronidation are not as extensively characterized as the CYP enzymes, it is recognized as one of the metabolic pathways for the drug. amegroups.cnnih.gov Studies have indicated that rifampin, an inducer of both Phase I and Phase II metabolism, increases the clearance of this compound through both N-dealkylation and glucuronidation pathways. pdr.net
CYP2D6-Mediated 5-Hydroxylation
Formation of Active Metabolites: 5-Hydroxythis compound and N-Depropylthis compound
Genetic Polymorphism and Pharmacogenomics of this compound Metabolism
The metabolism of this compound is significantly influenced by genetic polymorphisms, particularly in the CYP2D6 gene. tandfonline.comrevespcardiol.org This genetic variability leads to different metabolic phenotypes, which can affect the drug's efficacy and safety profile. tandfonline.comdrugbank.com
The CYP2D6 gene is highly polymorphic, with numerous alleles resulting in varying enzyme activity. pharmgkb.org Individuals can be classified into different metabolizer groups based on their CYP2D6 genotype:
Extensive Metabolizers (EMs): These individuals have normal CYP2D6 activity and metabolize this compound efficiently via the 5-hydroxylation pathway. g-standaard.nl
Poor Metabolizers (PMs): PMs have little to no CYP2D6 function due to carrying two non-functional alleles. g-standaard.nltandfonline.com In these individuals, this compound metabolism is shunted through the slower N-dealkylation pathway, leading to higher plasma concentrations of the parent drug and minimal formation of 5-OHP. g-standaard.nlsinotph.com This can result in an increased risk of adverse effects. drugbank.com
Intermediate Metabolizers (IMs): IMs have decreased CYP2D6 activity compared to EMs. g-standaard.nl The clinical impact of the IM phenotype on this compound therapy can be variable. tandfonline.comnih.gov
Ultrarapid Metabolizers (UMs): UMs have increased CYP2D6 activity due to gene duplications, which can lead to faster clearance of this compound and potentially reduced efficacy at standard doses. g-standaard.nl
Pharmacogenomic testing for CYP2D6 variants can help predict an individual's metabolizer status and guide this compound therapy. tandfonline.com For instance, individuals identified as PMs may require dose adjustments to avoid toxicity. tandfonline.com Studies have shown a clear correlation between CYP2D6 genotype and this compound plasma concentrations, with PM allele carriers exhibiting higher peak concentrations. tandfonline.comnih.gov
CYP2D6 Genotype and its Influence on Plasma Concentrations and Metabolic Ratios
The metabolism of this compound is primarily governed by the cytochrome P450 2D6 (CYP2D6) enzyme, which is responsible for the 5-hydroxylation of this compound to its active metabolite, 5-hydroxythis compound. childrensmercy.org The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes of drug metabolism: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). g-standaard.nl This genetic variation significantly impacts the plasma concentrations of this compound and its metabolic ratio (this compound to 5-hydroxythis compound).
In individuals with no CYP2D6 enzyme activity (PMs), the metabolism of this compound is substantially slower. nih.gov This leads to markedly elevated plasma concentrations of the parent drug and little to no formation of the 5-hydroxy metabolite. g-standaard.nlnih.gov Studies have shown that in PMs, steady-state this compound concentrations can be significantly higher than in normal metabolizers. g-standaard.nl
Research in a Chinese population focused on the CYP2D610 allele, which results in an enzyme with decreased activity (an IM phenotype). A study involving healthy Chinese subjects categorized by their CYP2D610B genotype demonstrated a clear gene-dose effect. amegroups.cnpharmgkb.org As the number of 10 alleles increased, the metabolic activity of CYP2D6 decreased, leading to impaired this compound metabolism. amegroups.cnpharmgkb.org Individuals homozygous for the *10/10 genotype had significantly higher plasma concentrations (AUC) of both S- and R-propafenone compared to heterozygous (1/10) and wild-type (1/1) individuals. amegroups.cnpharmgkb.org The clearance (CL) of both enantiomers in the 10/10 group was approximately half that of the other two groups. amegroups.cnpharmgkb.org
Conversely, ultrarapid metabolizers (UMs), who carry multiple copies of functional CYP2D6 genes, exhibit increased metabolism. amegroups.cn This can lead to lower plasma concentrations of this compound and its active metabolite, potentially reducing the drug's efficacy. nih.govpharmgkb.org
The table below summarizes pharmacokinetic parameters from a study on Chinese subjects with different CYP2D6*10B genotypes after a single 400 mg oral dose of this compound.
| Genotype | N | Enantiomer | AUC (µg·h·L⁻¹) | Cmax (µg·L⁻¹) | CL (L·h⁻¹) |
| 1/1 | 4 | S-Propafenone | 1534 ± 334 | 288 ± 57 | 185 ± 36 |
| R-Propafenone | 1136 ± 345 | 222 ± 38 | 240 ± 78 | ||
| 1/10 | 5 | S-Propafenone | 1891 ± 793 | 315 ± 117 | 156 ± 76 |
| R-Propafenone | 1467 ± 817 | 240 ± 103 | 205 ± 103 | ||
| 10/10 | 8 | S-Propafenone | 3171 ± 1075 | 449 ± 115 | 88 ± 29 |
| R-Propafenone | 2277 ± 745 | 328 ± 108 | 126 ± 46 | ||
| Data sourced from a study on Chinese HAN subjects. amegroups.cn |
Phenoconversion and its Impact on CYP2D6 Activity
While an individual's genotype provides a baseline prediction of their metabolic capacity, it is not the sole determinant of the actual, or phenotypic, enzyme activity. Phenoconversion is a phenomenon where a mismatch occurs between the genotype-predicted phenotype and the observed metabolic phenotype. e-century.us This discrepancy is often caused by non-genetic factors, most notably drug-drug interactions. mdpi.com
For this compound, the co-administration of drugs that are strong inhibitors of CYP2D6 can cause a genotypic normal metabolizer (NM) to behave functionally as a poor metabolizer (PM). e-century.usmdpi.com Potent CYP2D6 inhibitors such as certain antidepressants (e.g., fluoxetine, paroxetine, bupropion) and other cardiovascular drugs (e.g., quinidine) can significantly reduce the metabolic activity of the enzyme. nih.gove-century.usmdpi.com This inhibition slows the clearance of this compound, leading to higher plasma concentrations than would be expected based on genotype alone. e-century.us
A historical example demonstrated that low-dose quinidine (B1679956) could effectively convert CYP2D6 extensive metabolizers into poor metabolizers in the context of this compound therapy. e-century.us This phenoconversion resulted in a significant increase in this compound plasma levels, mimicking the pharmacokinetic profile of a genetic PM. e-century.us This highlights the critical need to consider a patient's complete medication profile, as polypharmacy can lead to phenoconversion and complicate the interpretation of pharmacogenomic testing. e-century.usresearchgate.net
Implications for Clinical Outcomes
The pharmacokinetic variability of this compound driven by CYP2D6 genotype and phenoconversion has direct clinical consequences. mdpi.com The Dutch Pharmacogenetics Working Group (DPWG) has issued recommendations based on CYP2D6 genotype to optimize this compound therapy. nih.govpharmgkb.org
For CYP2D6 poor metabolizers (PMs), the significantly higher plasma concentrations of this compound increase the risk of adverse events. pharmgkb.orgresearchgate.net A retrospective analysis of pediatric and young adult patients reported an inverse correlation between CYP2D6 activity score and the total number of adverse events, with lower activity scores associated with a higher incidence of systemic side effects. childrensmercy.orgresearchgate.net The DPWG recommends reducing the initial this compound dose to 30% of the standard dose for PMs, accompanied by plasma concentration and electrocardiogram (ECG) monitoring. nih.govpharmgkb.org
For ultrarapid metabolizers (UMs), the concern is the opposite: lower plasma concentrations may lead to reduced or absent therapeutic efficacy. nih.govpharmgkb.org For UMs and intermediate metabolizers (IMs), the DPWG suggests that there is insufficient data for a precise dose adjustment calculation. Instead, they recommend monitoring plasma concentrations, using ECGs to guide therapy, and being alert for signs of reduced efficacy or side effects. nih.govpharmgkb.org In some cases, choosing an alternative antiarrhythmic drug that is not primarily metabolized by CYP2D6 (e.g., sotalol, disopyramide) may be appropriate. nih.govpharmgkb.org
Enantiomeric Considerations in Metabolism
This compound is administered as a racemate, a 1:1 mixture of two stereoisomers, or enantiomers: R(-)-propafenone and S(+)-propafenone. wjgnet.comnih.gov These enantiomers have similar sodium channel-blocking effects, but the beta-adrenoreceptor-blocking activity, a major side effect, resides almost exclusively in the S(+) isomer. wjgnet.comnih.govnih.gov The two enantiomers exhibit different pharmacokinetic behaviors due to stereoselective metabolism. nih.govresearchgate.net
Stereoselective Metabolism of R(-) and S(+) Enantiomers
The metabolism of this compound is stereoselective, meaning the two enantiomers are processed and eliminated at different rates. nih.govresearchgate.net In both extensive (normal) and poor metabolizers, the plasma concentrations of S(+)-propafenone are consistently higher than those of R(-)-propafenone after administration of the racemic mixture. nih.gov One study found the steady-state plasma concentration ratio of S- to R-propafenone to be approximately 1.73 in extensive metabolizers. nih.gov
This difference is due to the faster clearance of the R-enantiomer compared to the S-enantiomer. researchgate.net The stereoselectivity can also be influenced by the specific metabolic pathway and substrate concentration. For instance, in vitro studies using human CYP1A2 have shown that the stereoselectivity of N-depropylation is concentration-dependent. researchgate.netingentaconnect.com At low concentrations of racemic this compound, the metabolism of the R(-) isomer was favored, while at higher concentrations, this stereoselectivity was lost. nih.govresearchgate.netingentaconnect.com When the enantiomers were studied individually, S(+)-propafenone was metabolized faster at higher concentrations, whereas R(-)-propafenone was eliminated more rapidly at lower concentrations. ingentaconnect.com
Enantiomer-Enantiomer Interactions Modulating Metabolism
A crucial aspect of this compound's metabolism is the interaction between its enantiomers. Research has demonstrated that the R(-) enantiomer inhibits the metabolism of the S(+) enantiomer. researchgate.netahajournals.orgnih.gov This interaction has been observed both in vitro and in human studies. ahajournals.orgnih.gov
In a clinical study, the clearance of S(+)-propafenone was significantly lower (by about 55%) when administered as part of the racemic mixture compared to when it was given alone. ahajournals.orgnih.gov This inhibition by the R(-) isomer leads to an accumulation of the S(+) isomer, resulting in higher plasma concentrations than would be achieved if the S(+) enantiomer were administered by itself at the same dose. ahajournals.orgnih.gov
This enantiomer-enantiomer interaction has significant clinical implications. Since the S(+) enantiomer is responsible for the beta-blocking effects, its elevated concentration due to metabolic inhibition by the R(-) enantiomer enhances this side effect. ahajournals.org Consequently, the beta-blocking effect of racemic this compound is more pronounced than what would be predicted by simply summing the effects of the individual enantiomers given separately. ahajournals.orgnih.gov
Structure Activity Relationships Sar of Propafenone Analogs
Key Structural Determinants for Antiarrhythmic Activity
The antiarrhythmic properties of propafenone are governed by specific structural features that facilitate its interaction with cardiac ion channels. drugbank.comceon.rs Key determinants include the phenylpropiophenone moiety and the substitution pattern at the nitrogen atom. ceon.rs
The phenylpropiophenone core is a critical component for the antiarrhythmic action of this compound. ceon.rs This part of the molecule, along with the protonated nitrogen, ether, and hydrophobic groups, is crucial for the interaction with ion channels. ceon.rs The relative positioning of the acyl and propanolamine (B44665) side chains is also important, highlighting the significance of the distance between the carbonyl group and the nitrogen atom for its activity. nih.gov Studies have shown that modifications to the benzyl (B1604629) moiety within this core can alter the compound's pharmacological properties. For instance, the introduction of a chlorine or fluorine atom at the ortho position of the benzyl group in this compound derivatives did not result in a better antiarrhythmic effect than the parent compound in an in vivo rat model of aconitine-induced arrhythmia. researchgate.net
The nature of the substituent at the nitrogen atom significantly impacts the antiarrhythmic and ion channel blocking activity of this compound analogs. The basicity of the nitrogen atom and the flexibility of its substituents are known to influence selectivity for different transporters. nih.gov For instance, the presence of a basic nitrogen atom has long been recognized as a relevant structural requirement for P-glycoprotein (P-gp) modulators. mdpi.com However, studies on this compound derivatives with various moieties like tertiary amine, aniline, and amide have shown that a basic nitrogen is not an absolute necessity for P-gp inhibitory potential. mdpi.com This suggests that the electron donor capability of the nitrogen, which contributes to its hydrogen bond acceptor strength, is a key factor. mdpi.com
Phenylpropiophenone Moiety
Modulators of Multidrug Resistance
A significant area of research has focused on the ability of this compound and its analogs to modulate the activity of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is a key player in multidrug resistance (MDR) in cancer cells. nih.govplos.org
This compound and some of its metabolites are known inhibitors of P-gp. nih.govinnovationsincrm.comdrugbank.com This inhibition is clinically relevant, as it can lead to drug-drug interactions. For example, the co-administration of this compound can increase the serum concentrations of digoxin (B3395198), a P-gp substrate. nih.govdrugbank.com While this compound itself is generally not considered a substrate of P-gp, its metabolite, 5-hydroxythis compound (B19502), has been shown to be transported by this protein. nih.govdrugbank.com The inhibitory effect of this compound analogs on P-gp-mediated efflux has been demonstrated in various studies. nih.gov
Docking studies suggest that this compound binds to a large cavity within P-gp, interacting with transmembrane helices 5, 6, 7, and 8, with the amino acid residue Y307 playing a crucial role. plos.org The interaction is influenced by the protonation state of the ligand. plos.org
The interaction of this compound analogs with P-gp often leads to the stimulation of its ATPase activity. nih.gov Structure-activity relationship studies have revealed a strong correlation between the lipophilicity of this compound analogs and their ability to stimulate Pgp ATPase. nih.govnih.gov Specifically, the Ka values for ATPase stimulation show a significant correlation with the lipophilicity of the compounds. nih.gov
Furthermore, the hydrogen bond acceptor strength of these analogs is another critical determinant of their biological activity as P-gp inhibitors. mdpi.comnih.gov While a basic nitrogen atom was initially thought to be essential, it is now understood that its role is more related to its strong electron donor capability, which enhances the hydrogen bond acceptor strength. mdpi.com Analogs with a 4-hydroxy-4-phenylpiperidine moiety, which provides an additional hydrogen bond donor/acceptor, exhibit significantly higher P-gp inhibitory activity than expected based on their lipophilicity alone. semanticscholar.orgnih.gov This suggests a specific hydrogen bond interaction, likely with Tyr310, increases the affinity of these analogs for P-gp. nih.govresearchgate.net
| Analog Type | Key Structural Feature | Effect on P-gp Inhibition | Reference |
|---|---|---|---|
| This compound Analogs | Increased Lipophilicity | Strong correlation with increased Pgp ATPase stimulation | nih.gov |
| This compound Analogs | 4-hydroxy-4-phenylpiperidine moiety | ~10-fold higher activity than expected based on lipophilicity | semanticscholar.org |
| This compound Analogs | Quaternary nitrogen | Lesser efficacy in Pgp ATPase stimulation compared to tertiary analogs | nih.gov |
Interaction with P-glycoprotein (Pgp)
Development of Novel this compound Analogs with Modified Ion Channel Activity
The development of novel this compound analogs has been driven by the goal of separating their desired antiarrhythmic effects from their off-target activities and improving their pharmacological profiles. nih.govucsf.edu One area of focus has been to reduce the cardiac ion channel effects, such as those on hERG and Nav1.5 channels, while retaining or enhancing activity against other targets. nih.govucsf.edu For example, by replacing the alkyl amine side chain of this compound with a bulkier, less basic amine, researchers have been able to create analogs with significantly reduced cardiac ion channel activity. ucsf.edu
Kir2.1 Channel Openers
This compound has been identified as an activator of the inward rectifier potassium channel Kir2.1 at low micromolar concentrations (0.5 µM), a discovery that has paved the way for the development of novel channel openers. nih.govresearchgate.net This effect is characterized by an increase in both the inward and outward currents of the Kir2.1 channel. nih.gov
The mechanism of action is highly specific, as this compound does not produce a similar enhancement in Kir2.2 or Kir2.3 channel currents, nor in heterotetrameric channels composed of Kir2.1/2.2, Kir2.1/2.3, or Kir2.2/2.3 subunits. nih.gov This specificity is attributed to a critical interaction with a single amino acid residue, Cys311, located in the G-loop of the Kir2.1 channel. nih.govresearchgate.net The hydroxyl group on this compound is essential for forming a hydrogen bond with this cysteine residue. nih.gov This interaction is so crucial that mutating the corresponding residue in Kir2.2 (A312C) and Kir2.3 (A303C) to a cysteine renders them sensitive to activation by this compound. nih.gov
The binding of this compound to Cys311 reduces the channel's affinity for endogenous polyamines like spermine. researchgate.net This decrease in spermine-induced block alleviates the channel's inward rectification, leading to a more pronounced outward potassium current. nih.govresearchgate.net This modulation results in an increased channel opening frequency and mean open probability. nih.gov
Building on this understanding, a this compound analog, GPV0057, has been identified as a potent and more specific Kir2.1 channel opener. sciprofiles.comnih.gov GPV0057 demonstrates a strong efficacy in increasing the outward component of the IK1 current, which is carried by Kir2.1 channels, without significantly affecting channel expression levels. nih.gov Notably, this analog exhibits reduced off-target effects, showing no significant blockade of NaV1.5 or IKr channels at concentrations where it activates Kir2.1. nih.gov
Structure-Activity Relationship for Ion Channel Modulation
Broader investigations into the structure-activity relationship of this compound and its analogs have revealed several key structural components that are crucial for their interaction with various ion channels. These features include a protonated nitrogen atom, an ether linkage, a carbonyl group, an aromatic moiety (such as phenyl or benzyl groups), and other hydrophobic groups. medchemexpress.comuu.nl The interplay of these components influences the lipophilicity and ionization of the molecules, which in turn impacts their pharmacological profile. medchemexpress.com
Studies have shown that modifications to different parts of the this compound scaffold can significantly alter its activity. For instance, the lipophilicity of closely related analogs has been found to correlate significantly with their potency as modulators of P-glycoprotein, a protein involved in multidrug resistance. medchemexpress.com However, chemical modifications such as the reduction of the carbonyl group or its conversion to a methyl ether can lead to a marked decrease in activity, where lipophilicity is no longer the primary determinant of potency. medchemexpress.com
The spatial arrangement of the acyl and propanolamine side chains is also a critical factor. The distance between the carbonyl group and the nitrogen atom appears to be an important determinant of the molecule's modulatory activity. medchemexpress.com Furthermore, modifications to the benzyl moiety and the alkylamine side chain have been explored in an effort to dissociate the desired ion channel activity from other effects, such as antimalarial properties. medchemexpress.commedchemexpress.com This research has led to the development of analogs with a bulkier, less basic amine in place of this compound's original alkylamine side chain, which has been shown to reduce cardiac ion channel activity while retaining other desired biological activities. medchemexpress.com
The following table summarizes the activity of this compound and selected analogs on different ion channels:
| Compound | Target Ion Channel | Effect | Key Structural Features/Modifications |
| This compound | Kir2.1 | Opener (at low concentrations), Inhibitor (at high concentrations) | Hydroxyl group for Cys311 interaction |
| NaV1.5 | Blocker | Primary antiarrhythmic target | |
| GPV0057 | Kir2.1 | Potent Opener | Increased specificity, reduced off-target effects |
| NaV1.5, IKr | No significant blockade at effective concentrations | Modification of the alkylamine side chain | |
| Flecainide (B1672765) | Kir2.1 | Opener | Structural similarities to this compound |
| Timolol | Kir2.1 | Opener | Interacts with Cys311 |
| Atenolol | Kir2.1 | No effect | Lacks key interaction features |
| Dronedarone | Kir2.1 | No effect | Lacks key interaction features |
This targeted exploration of the SAR of this compound has not only clarified the basis of its action but has also guided the rational design of new compounds with improved selectivity and therapeutic potential for conditions associated with Kir2.1 channel dysfunction.
Research on Clinical Efficacy and Electrophysiological Response Excluding Dosage/administration
Therapeutic Applications in Cardiac Arrhythmias
Clinical research has established propafenone's efficacy in the treatment of a range of supraventricular and ventricular arrhythmias. drugbank.comwikipedia.org
This compound is widely used in the management of atrial fibrillation (AF) and atrial flutter, both for converting the rhythm back to normal and for preventing recurrences. patsnap.comeuropeanreview.org
This compound has demonstrated effectiveness in the pharmacological conversion of recent-onset atrial fibrillation to sinus rhythm. europeanreview.organatoljcardiol.com Studies have shown that both intravenous and oral administration can be effective.
Intravenous this compound has been shown to restore sinus rhythm in a significant number of patients with recent-onset AF. nih.gov In one study of 68 patients with AF lasting less than 15 days, intravenous this compound resulted in conversion to sinus rhythm in 62% of cases, with a mean conversion time of 29 minutes. nih.gov The success rate was higher for arrhythmias of shorter duration; 71% of patients with arrhythmia lasting less than 48 hours converted, compared to 26% of those with a longer duration. nih.gov
Oral loading of this compound is also a recognized strategy for converting recent-onset AF. europeanreview.orgjacc.org Success rates for oral this compound in converting recent-onset AF have been reported to be between 56% and 83%. anatoljcardiol.com A study comparing oral this compound to placebo for recent-onset AF found a significantly higher conversion rate with this compound. anatoljcardiol.com Within the first 3 hours of administration, this compound achieved a 57.5% conversion rate, which was significantly better than placebo. anatoljcardiol.com Another study reported a 67% efficacy rate for a single oral loading dose in converting paroxysmal AF. jacc.org This "pill-in-the-pocket" approach is an option for patients with infrequent, symptomatic episodes of paroxysmal AF to terminate the arrhythmia outside of a hospital setting. nuemblog.comjacc.org
| Study Type | Route of Administration | Patient Population | Conversion Rate (%) | Time to Conversion | Reference |
|---|---|---|---|---|---|
| Observational | Intravenous | 68 patients with AF <15 days | 62% | 29 +/- 24 minutes | nih.gov |
| Observational (Sub-group analysis) | Intravenous | 56 patients with AF <48 hours | 71% | Not Reported | nih.gov |
| Randomized, Placebo-Controlled | Oral | Patients with recent-onset AF | 57.5% (at 3 hours), 85% (at 24 hours) | Not Reported | anatoljcardiol.com |
| Observational | Oral Loading Dose | 146 patients with paroxysmal AF | 67% | Not Reported | jacc.org |
While effective for AF, this compound appears to be less effective in converting atrial flutter. One study found a 33% conversion rate for atrial flutter compared to 62% for atrial fibrillation. nih.gov
For patients with recurrent symptomatic atrial fibrillation, this compound is used as a long-term therapy to maintain normal sinus rhythm. europeanreview.orgnih.gov A randomized, double-blind, placebo-controlled study evaluated the long-term efficacy of this compound for maintaining sinus rhythm in patients with recurrent symptomatic AF. nih.gov After one year, the proportion of patients remaining in sinus rhythm was 63% in the this compound group, which was significantly superior to the 35% rate observed in the placebo group. nih.gov The study also noted that recurrences of AF occurred later in patients treated with this compound compared to placebo. nih.gov
Another study focusing on patients with refractory symptomatic AF or atrial flutter who had failed previous drug trials found that at 6 months, 40% of individuals treated with this compound were free of symptomatic recurrences. jacc.org
| Study Design | Patient Population | Follow-up Duration | % Remaining in Sinus Rhythm (this compound) | % Remaining in Sinus Rhythm (Control) | Reference |
|---|---|---|---|---|---|
| Randomized, Double-Blind, Placebo-Controlled | 300 patients with recurrent symptomatic AF | 1 Year | 63% | 35% (Placebo) | nih.gov |
| Open Label | 60 patients with refractory recurrent AF/Flutter | 6 Months | 40% | N/A | jacc.org |
This compound is indicated for the treatment of documented life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia. drugbank.comhres.ca Its use is also extended to patients with symptomatic ventricular arrhythmias when the symptoms are severe enough to warrant treatment. hres.ca
In a study of 32 men with chronic ventricular arrhythmias, this compound therapy led to an 85% or greater reduction in total ventricular premature complexes (VPCs), a 95% or greater reduction in ventricular couplets, and 100% abolition of ventricular tachycardia (VT) beats in short-term trials. nih.gov The long-term follow-up showed that while the number of responders decreased over time, the majority of patients (over 79%) continued to respond optimally to this compound at 1 and 2 years. nih.gov
Another study involving 30 patients with sustained, hemodynamically unstable ventricular arrhythmia reported that 53% of patients responded to therapy when assessed by both ambulatory monitoring and exercise testing. nih.gov In an electrophysiologic study of 25 patients with ventricular tachycardia, 15 had a satisfactory clinical response. nih.gov Among these responders, programmed ventricular stimulation could still induce VT in 12 patients, but the tachycardia cycle length was significantly increased, often rendering the arrhythmia hemodynamically stable. nih.gov In a separate study of 50 patients with sustained VT or ventricular fibrillation, oral this compound rendered 13 patients (26%) non-inducible for their arrhythmia. oup.com
This compound is effective in treating various supraventricular tachycardias (SVTs), including those associated with Wolff-Parkinson-White (WPW) syndrome. nih.govnih.govacpjournals.org In WPW syndrome, an accessory pathway exists for electrical conduction between the atria and ventricles. nih.gov this compound has been shown to slow conduction and increase the refractoriness of this accessory pathway. nih.govfda.govjacc.org
In an electrophysiologic study of 12 patients with WPW syndrome, intravenous this compound promptly terminated atrioventricular (AV) reentrant tachycardia in 10 of 11 inducible patients. nih.gov It also significantly increased the effective refractory period of the accessory pathway in both the anterograde (from 290 ms (B15284909) to 474 ms) and retrograde (from 238 ms to 408 ms) directions. nih.govjacc.org Furthermore, it caused a complete block of anterograde conduction in the accessory pathway in four patients. nih.govjacc.org During long-term oral therapy, patients remained virtually free of recurrent arrhythmia. nih.govjacc.org
Conversion of Recent-Onset Atrial Fibrillation
Ventricular Arrhythmias, Including Sustained Ventricular Tachycardia
Electrophysiological Changes Observed in Clinical Studies
This compound's antiarrhythmic effects are a direct result of its influence on the electrophysiological properties of the heart. hres.cafda.gov As a Class 1C agent, its primary effect is the potent inhibition of the fast inward sodium current, which leads to a reduction in the upstroke velocity (Phase 0) of the action potential. drugbank.comfda.gov This action slows intracardiac conduction.
Clinical electrophysiology studies have consistently documented several key changes following this compound administration:
Conduction Prolongation : this compound slows atrioventricular (AV) conduction. fda.govjacc.org It prolongs the atrioventricular nodal conduction time (AH interval) and the His-Purkinje conduction time (HV interval). fda.govhres.cafda.gov This results in a dose-dependent increase in the PR interval and QRS duration on the surface electrocardiogram. nih.govfda.govhres.ca
Refractory Period Extension : The drug increases the effective refractory periods of the atria, AV node, and ventricles. hres.ca In patients with WPW syndrome, it significantly prolongs the effective refractory period of the accessory pathway in both anterograde and retrograde directions. nih.govnih.govjacc.org
Sinus Node Function : this compound generally has little to no effect on sinus node function or sinus cycle length in most patients. fda.govfda.govnih.gov However, in some cases, particularly during cholinergic blockade, it can depress sinus nodal automaticity. nih.gov
Ventricular Automaticity : this compound has been shown to suppress idioventricular rhythms, likely by depressing the automaticity of Purkinje fibers. nih.gov It reduces the slope of phase 4 depolarization in these fibers. drugbank.comnih.gov
| Parameter | Effect | Clinical Finding | Reference |
|---|---|---|---|
| PR Interval | Increased | Prolonged atrioventricular conduction | nih.govfda.govhres.ca |
| QRS Duration | Increased | Slowed intraventricular conduction | nih.govfda.govhres.ca |
| QTc Interval | No significant change | Minimal effect on overall ventricular repolarization | fda.govhres.ca |
| AH Interval | Increased | Slowed AV nodal conduction | nih.govfda.govfda.gov |
| HV Interval | Increased | Slowed His-Purkinje system conduction | nih.govfda.govfda.gov |
| Ventricular Effective Refractory Period | Increased | Reduced excitability of ventricular muscle | nih.govnih.govhres.ca |
| Accessory Pathway Refractory Period | Increased | Decreased conduction through bypass tract in WPW | nih.govfda.govjacc.org |
| Sinus Node Function | Little to no effect | Generally preserved sinus rate | fda.govfda.govnih.gov |
Effects on PR and HV Intervals
This compound consistently demonstrates an ability to prolong atrioventricular (AV) conduction. drugs.comfda.gov This effect is evident in the prolongation of both the PR interval on the surface electrocardiogram (ECG) and specific intracardiac intervals measured during electrophysiology studies. The drug slows conduction time through the AV node (AH interval) and the His-Purkinje system (HV interval). drugs.comfda.govbvsalud.org The extent of PR interval prolongation is generally related to the dose administered. drugs.com
Clinical studies have quantified these effects. In one investigation involving patients with ventricular tachycardia, this compound significantly increased the mean PR interval from 168 ms to 188 ms and the mean HV interval from 47 ms to 65 ms. nih.gov Another study reported a 16% prolongation in the PR interval and an 18% increase in QRS duration. psu.edu Similarly, a separate study observed a 9% increase in the PR interval and a 23% increase in the HV interval with this compound administration. nih.gov Research in pediatric patients has also confirmed that this compound increases intranodal (AH) and His-ventricle (HV) intervals. ahajournals.org
| Parameter | Baseline Value (mean ± SD) | Value After this compound (mean ± SD) | Percentage Change | Source |
|---|---|---|---|---|
| PR Interval | 168 ± 46 ms | 188 ± 25 ms | ~11.9% increase | nih.gov |
| HV Interval | 47 ± 10 ms | 65 ± 13 ms | ~38.3% increase | nih.gov |
| PR Interval | - | - | 16% increase | psu.edu |
| PR Interval | - | - | 9% increase | nih.gov |
| HV Interval | - | - | 23% increase | nih.gov |
Impact on Atrial and Ventricular Refractory Periods
The effect of this compound on myocardial refractoriness is complex and location-dependent. Electrophysiology studies have shown that this compound has little to no effect on the atrial functional refractory period. drugs.comfda.gov However, it consistently prolongs the functional and effective refractory periods of the AV node. drugs.comfda.gov In patients with Wolff-Parkinson-White (WPW) syndrome, this compound is effective in increasing the effective refractory period of the accessory pathway in both antegrade (forward) and retrograde (backward) directions. sinotph.comjacc.org
In the ventricles, this compound has been shown to prolong the effective and functional refractory periods. nih.govnih.gov One study documented an increase in the ventricular effective refractory period from a mean of 231 ms to 255 ms and the ventricular functional refractory period from 260 ms to 278 ms. nih.gov Another study noted a 7% increase in the ventricular effective refractory period and a 6% increase in the ventricular functional refractory period. nih.gov Research in children also found that this compound increased both atrial and ventricular effective refractory periods. ahajournals.org Conversely, one study involving patients with paroxysmal supraventricular tachycardia (PSVT) reported no significant change in the effective refractory period of the atrium, ventricle, or AV node. bvsalud.org
| Parameter | Baseline Value (mean ± SD) | Value After this compound (mean ± SD) | Finding | Source |
|---|---|---|---|---|
| Atrial Functional Refractory Period | - | - | Little to no effect | drugs.comfda.gov |
| AV Nodal Functional & Effective Refractory Periods | - | - | Prolonged | drugs.comfda.gov |
| Ventricular Effective Refractory Period | 231 ± 17 ms | 255 ± 19 ms | Prolonged | nih.gov |
| Ventricular Functional Refractory Period | 260 ± 15 ms | 278 ± 17 ms | Prolonged | nih.gov |
| Accessory Pathway ERP (Anterograde) | 290 ± 19 ms | 474 ± 50 ms | Prolonged | jacc.org |
| Accessory Pathway ERP (Retrograde) | 238 ± 15 ms | 408 ± 44 ms | Prolonged | jacc.org |
Influence on Atrioventricular Nodal Conduction
This compound exerts a significant depressant effect on atrioventricular (AV) nodal conduction. drugs.comfda.gov This is primarily achieved by prolonging the AV nodal conduction time (AH interval) and increasing the AV nodal refractory periods. drugs.comfda.govbvsalud.org The slowing of conduction through the AV node is a key mechanism of its antiarrhythmic action, particularly in supraventricular tachycardias. acpjournals.org
The drug increases the atrial pacing cycle length at which 1:1 AV conduction can be maintained, meaning the node cannot conduct impulses as rapidly. nih.gov For instance, one study showed this threshold increased from a mean of 385 ms to 436 ms. nih.gov This effect is beneficial in controlling the ventricular response during atrial arrhythmias. However, in some patients with atrial flutter, this slowing of the atrial rate can paradoxically lead to 1:1 AV conduction, resulting in a rapid ventricular rate. drugs.comsinotph.com In studies of patients with AV nodal reentrant tachycardia (AVNRT), this compound has been shown to inhibit the arrhythmia by depressing conduction in the retrograde fast pathway of the reentry circuit. nih.gov
Alterations in QT Interval and QRS Duration
As a Class IC agent, a hallmark electrophysiological effect of this compound is the slowing of intracardiac conduction, which manifests as a widening of the QRS complex on the ECG. drugs.comsinotph.comahajournals.org This prolongation of the QRS duration is a direct result of the drug's potent sodium channel blocking properties and is typically dose-related. drugs.comahajournals.org Studies have reported increases in QRS duration of around 18%. psu.edu
The effect of this compound on the QT interval is less straightforward. The significant widening of the QRS complex makes it challenging to accurately interpret changes in the QT interval. fda.govsinotph.com While some sources state that this compound may prolong the QT interval, others suggest it has a minimal effect, especially at faster heart rates. fda.govtandfonline.com A comparative study found that this compound did not significantly alter the corrected QT (QTc) interval, in contrast to the Class IA agent disopyramide, which did. nih.gov Another study comparing this compound to amiodarone (B1667116) found that the QRS duration was significantly longer in the this compound group, but the QTc intervals were not significantly different from the control group. researchgate.net
| Parameter | Finding | Source |
|---|---|---|
| QRS Duration | Prolonged, dose-related. Reported increase of ~18%. | drugs.compsu.edusinotph.com |
| QT/QTc Interval | Effect is difficult to interpret due to QRS widening. Some studies report little to no significant change in QTc. | fda.govsinotph.comtandfonline.comnih.govresearchgate.net |
Investigative Studies on Adverse Events and Toxicity Mechanisms
Proarrhythmic Effects and Underlying Mechanisms
Propafenone's primary mechanism of action involves blocking sodium channels in cardiac cells, which slows conduction velocity. patsnap.com While this is beneficial for suppressing arrhythmias, it can also paradoxically lead to the generation of new or worsened arrhythmias.
Paradoxical Exacerbation of Arrhythmias
A paradoxical exacerbation of arrhythmias can occur with this compound use. patsnap.com One notable example is the transformation of atrial flutter into a more dangerous rhythm. This compound slows the atrial rate in patients with atrial flutter, which can inadvertently lead to a 1:1 atrioventricular (AV) conduction. innovationsincrm.comacc.orgahajournals.orgbmj.com This results in a very rapid ventricular rate, which can be life-threatening. innovationsincrm.com This effect is compounded by the use-dependent nature of this compound, where its sodium channel blocking effects intensify at higher heart rates, causing significant widening of the QRS complex during the tachycardia. innovationsincrm.com
Impact on QT Interval and Torsade de Pointes Risk
The effect of this compound on the QT interval is a subject of some debate. As a Class IC agent, it primarily prolongs the QRS duration, which can make accurate interpretation of the QT interval challenging. drugs.com While some sources suggest it can prolong the QT interval, others state that it does not have a clinically significant effect on it. drugs.comnih.gov
Torsade de Pointes (TdP) is a specific type of polymorphic ventricular tachycardia associated with QT prolongation. nih.govnih.gov While proarrhythmic effects like ventricular tachycardia and fibrillation have been linked to this compound, the risk of TdP is considered less pronounced compared to Class IA or Class III antiarrhythmic drugs. drugs.comnih.gov The risk of drug-induced TdP is generally increased by factors such as congenital long QT syndrome, heart disease, and electrolyte imbalances like hypokalemia and hypomagnesemia. drugs.comdrugs.com
Hepatotoxicity: Mechanisms of Injury
Although rare, this compound has been associated with liver injury. nih.gov The primary mechanism is believed to involve its metabolism in the liver.
Role of Cytochrome P450 System in Metabolite Formation
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. nih.gov The major metabolic pathway is 5-hydroxylation, which is catalyzed by CYP2D6. drugs.comresearchgate.net Other pathways include N-dealkylation via CYP3A4 and CYP1A2. drugs.comresearchgate.net The genetic variability in CYP2D6 activity leads to differences in plasma concentrations of this compound among individuals. researchgate.net In individuals who are poor metabolizers via CYP2D6, other metabolic pathways, such as those involving CYP3A4 and CYP1A2, become more significant. drugs.com
Generation of Reactive Metabolites and Quinone Intermediates
Research suggests that the hepatotoxicity of this compound may be linked to the formation of reactive metabolites. researchgate.net Studies have identified the generation of a p-quinone intermediate metabolite of this compound. nih.govacs.org This bioactivation is primarily catalyzed by the CYP2D6 enzyme. nih.govacs.org These reactive quinone intermediates can be toxic to liver cells. psu.edu The formation of these reactive metabolites is considered a key event in the mechanism of this compound-induced liver injury. nih.govacs.org The detection of glutathione (B108866) (GSH) and N-acetylcysteine (NAC) conjugates of this compound in laboratory studies supports the formation of these reactive quinone metabolites both in vitro and in vivo. nih.govacs.org
Cardiac and Extracardiac Manifestations of this compound Toxicity
This compound toxicity presents with a wide array of clinical signs affecting both cardiac and non-cardiac systems. nih.gov Acute overdose primarily results in cardiovascular compromise, though neurological and gastrointestinal symptoms are also common. nih.gov The severity of these manifestations can be influenced by the ingested dose and the individual's metabolic capacity. cabidigitallibrary.org
Bradycardia and Hypotension
Bradycardia and hypotension are hallmark cardiovascular signs of this compound toxicity. nih.govnih.gov this compound's mechanism of action involves blocking the fast inward sodium current, which slows the action potential's upstroke and prolongs conduction throughout the myocardium. nih.govjaccr.com This can lead to a significant decrease in heart rate. nih.govnih.gov In cases of overdose, severe bradycardia (a heart rate below 50 beats per minute) is a common finding. nih.govhres.ca
The negative inotropic effect, or reduction in the force of myocardial contraction, can cause hypotension. hres.ca In severe instances, this can progress to cardiovascular shock. hres.ca Clinical cases have documented patients presenting with symptomatic bradycardia and hypotension following adjustments in their this compound dosage. nih.gov For example, a patient presented with a heart rate of 44 beats per minute and a blood pressure of 82/57 mm Hg after a recent dose increase. nih.gov Acute ingestions can lead to cardiovascular compromise manifesting as hypotension, bradycardia, widening of the QRS complex on an electrocardiogram, and heart block. nih.govjaccr.com
Table 1: Reported Cardiac Manifestations in this compound Toxicity
| Manifestation | Description | Source(s) |
|---|---|---|
| Bradycardia | Abnormally slow heart rate, often below 50 bpm. | hres.ca, nih.gov, nih.gov |
| Hypotension | Low blood pressure resulting from reduced cardiac contractility. | hres.ca, nih.gov, nih.gov |
| Conduction Disturbances | Includes PR interval prolongation, QRS widening, and various forms of heart block. | cabidigitallibrary.org, hres.ca, nih.gov |
| Ventricular Arrhythmias | Can range from ventricular tachycardia to ventricular fibrillation and cardiac arrest. | cabidigitallibrary.org, hres.ca |
| Junctional Rhythm | An abnormal heart rhythm resulting from the atrioventricular (AV) node taking over as the pacemaker. | nih.gov |
Gastrointestinal and Neurological Disturbances
Beyond its cardiac effects, this compound toxicity can lead to significant gastrointestinal and neurological disturbances. nih.govhres.ca These extracardiac symptoms are often misleading but are important indicators of intoxication. nih.govresearchgate.net
Commonly reported gastrointestinal symptoms include nausea and vomiting. nih.govnih.gov Other non-cardiac signs noted in overdose situations include headache, dizziness, blurred vision, tremor, and constipation. hres.ca
Neurological manifestations can be severe and range from dizziness and sleepiness to convulsions, coma, and respiratory arrest. cabidigitallibrary.orghres.canih.gov Seizures are a particularly important neurological sign of this compound intoxication. nih.gov The exact cause of seizures is not fully understood but may be related to a direct toxic effect of the drug on the central nervous system or secondary to cerebral hypoperfusion from cardiac arrhythmias and conduction disturbances. nih.gov
Table 2: Common Extracardiac Disturbances in this compound Toxicity
| System | Manifestation | Source(s) |
|---|---|---|
| Gastrointestinal | Nausea, Vomiting, Constipation | hres.ca, nih.gov, nih.gov |
| Neurological | Dizziness, Headache, Blurred Vision, Tremor, Seizures, Coma | hres.ca, nih.gov |
Influence of Genetic Factors on Adverse Event Susceptibility
The risk of developing adverse events from this compound is not uniform across all patients and can be significantly influenced by an individual's genetic makeup. Specifically, genetic polymorphisms in the enzymes responsible for metabolizing this compound play a crucial role in its safety and toxicity profile. nih.gov
CYP2D6 Poor Metabolizer Phenotype and Increased Risk of Toxicity
This compound is primarily metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.gov The gene for this enzyme is highly polymorphic, leading to wide inter-individual variations in metabolic activity. revespcardiol.org Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov
Individuals with a CYP2D6 poor metabolizer phenotype have little to no enzyme activity, which leads to greatly reduced metabolism of this compound. bionanolaboratories.com This results in higher plasma concentrations of the parent drug, increasing the risk of concentration-dependent adverse effects and toxicity. cabidigitallibrary.orgbionanolaboratories.com Studies have reported that poor metabolizers are much more susceptible to both the therapeutic and toxic effects of the drug. cabidigitallibrary.org The elimination half-life of this compound is significantly longer in PMs (10 to 12 hours) compared to extensive metabolizers (mean of 6 hours). cabidigitallibrary.org
Drug Interactions and Pharmacodynamic/pharmacokinetic Implications
Interactions with Cytochrome P450 Enzyme Inhibitors/Inducers
CYP2D6 Inhibitors (e.g., Quinidine (B1679956), Desipramine, Paroxetine, Ritonavir, Sertraline)
Propafenone's metabolism is significantly affected by inhibitors of the CYP2D6 enzyme. drugs.comsinotph.com A substantial portion of the population, approximately 6% of Caucasians in the U.S., are naturally deficient in CYP2D6 activity, known as poor metabolizers. drugs.comsinotph.comfda.gov In individuals who are extensive metabolizers, potent CYP2D6 inhibitors can effectively convert them into poor metabolizers from a pharmacokinetic standpoint. sinotph.com
Quinidine: Even in small doses, quinidine can completely block the CYP2D6 metabolic pathway. sinotph.com Co-administration of quinidine with immediate-release this compound has been shown to decrease the clearance of this compound by 60% in extensive metabolizers. sinotph.com This results in a more than two-fold increase in steady-state plasma concentrations of this compound. sinotph.com
Other CYP2D6 Inhibitors: Drugs such as desipramine, paroxetine, ritonavir, and sertraline (B1200038) are also known inhibitors of CYP2D6 and can be expected to increase this compound plasma levels. drugs.comsinotph.compgkb.org For instance, the concomitant use of fluoxetine, another CYP2D6 inhibitor, with this compound in extensive metabolizers led to a 39% and 50% increase in the Cmax and AUC of S-propafenone, respectively, and a 71% and 50% increase in the Cmax and AUC of R-propafenone. sinotph.comfda.gov
Table 1: Effects of CYP2D6 Inhibitors on this compound Pharmacokinetics
| Interacting Drug | Effect on this compound |
|---|---|
| Quinidine | Decreased clearance by 60% in extensive metabolizers, more than 2-fold increase in steady-state plasma concentrations. sinotph.com |
| Fluoxetine | Increased S-propafenone Cmax and AUC by 39% and 50%; increased R-propafenone Cmax and AUC by 71% and 50%. sinotph.comfda.gov |
| Desipramine | Expected to increase plasma levels. drugs.comsinotph.compgkb.org |
| Paroxetine | Expected to increase plasma levels. drugs.comsinotph.compgkb.org |
| Ritonavir | Expected to increase plasma levels. drugs.comsinotph.compgkb.org |
| Sertraline | Expected to increase plasma levels. drugs.comsinotph.compgkb.org |
CYP3A4 Inhibitors (e.g., Ketoconazole, Erythromycin, Saquinavir, Grapefruit Juice, Cobicistat)
Inhibition of the CYP3A4 pathway also leads to increased this compound concentrations. drugs.comsinotph.comfda.gov This is particularly critical in individuals who are poor metabolizers of CYP2D6, as the clearance of this compound becomes more reliant on the CYP3A4 and CYP1A2 pathways. drugs.com
CYP3A4 Inhibitors: Ketoconazole, erythromycin, saquinavir, and grapefruit juice are all recognized inhibitors of CYP3A4 and are expected to elevate this compound plasma levels. drugs.comsinotph.comfda.govpgkb.org Cobicistat is another inhibitor of CYP3A4 that can increase this compound levels. medscape.com The simultaneous use of a CYP3A4 inhibitor and a CYP2D6 inhibitor, or the use of a CYP3A4 inhibitor in a patient with CYP2D6 deficiency, should be avoided due to the significant risk of increased this compound concentration. drugs.comsinotph.compgkb.org
CYP1A2 Inhibitors (e.g., Amiodarone (B1667116), Tobacco Smoke)
The CYP1A2 isoenzyme also contributes to the metabolism of this compound. drugs.comsinotph.comfda.gov
Amiodarone: Co-administration of amiodarone, a CYP1A2 inhibitor, with this compound can affect cardiac conduction and repolarization and is generally not recommended. drugs.comsinotph.compgkb.org
Tobacco Smoke: Tobacco smoke is known to inhibit the CYP1A2 pathway and can be expected to increase plasma levels of this compound. drugs.comsinotph.comrxlist.comnih.gov
Consequences of Drug Interactions on this compound Plasma Levels and Effects
Increased this compound Exposure and Exaggerated Beta-Adrenergic Blocking Activity
The inhibition of CYP2D6, CYP3A4, and/or CYP1A2 leads to increased plasma concentrations of this compound. drugs.comsinotph.com This elevated exposure can result in an exaggeration of its pharmacological effects, including its beta-adrenergic blocking activity. drugs.compdr.net this compound itself is an inhibitor of CYP2D6. nih.gov This can lead to interactions with other drugs metabolized by this enzyme, such as metoprolol (B1676517) and propranolol (B1214883). nih.govfda.gov Concomitant use of this compound with metoprolol has been shown to increase metoprolol plasma concentrations at steady state by 100-400%. fda.gov Similarly, co-administration with propranolol increased propranolol plasma concentrations by 113%. fda.gov
Risk of Proarrhythmia and Other Adverse Events
A significant consequence of increased this compound exposure is the heightened risk of proarrhythmia. drugs.comsinotph.com Proarrhythmic effects can manifest as new or worsened arrhythmias, including life-threatening ventricular arrhythmias like ventricular fibrillation, ventricular tachycardia, and torsade de pointes. sinotph.com The combination of CYP3A4 inhibition with either CYP2D6 inhibition or a pre-existing CYP2D6 deficiency is considered particularly hazardous, as it can significantly increase this compound concentrations and the subsequent risk of proarrhythmia and other adverse events. drugs.comsinotph.com Therefore, the simultaneous use of this compound with inhibitors of both CYP2D6 and CYP3A4 is advised against. drugs.comsinotph.com
Table 2: Summary of Drug Interaction Consequences
| Interaction Scenario | Pharmacokinetic Change | Clinical Consequence |
|---|---|---|
| This compound + CYP2D6 Inhibitor | Increased this compound plasma levels. drugs.comsinotph.compgkb.org | Exaggerated beta-blocking activity, increased risk of proarrhythmia. drugs.compdr.net |
| This compound + CYP3A4 Inhibitor | Increased this compound plasma levels. drugs.comsinotph.compgkb.org | Increased risk of proarrhythmia, especially in CYP2D6 poor metabolizers. drugs.comdrugs.com |
| This compound + CYP1A2 Inhibitor | Increased this compound plasma levels. drugs.comsinotph.comrxlist.comnih.gov | Potential for altered cardiac conduction and repolarization. drugs.comsinotph.compgkb.org |
| This compound + Both CYP2D6 & CYP3A4 Inhibitors | Significantly increased this compound concentration. drugs.comsinotph.com | High risk of proarrhythmia and other adverse events; combination should be avoided. drugs.comsinotph.com |
Interactions with Other Antiarrhythmic Agents
The co-administration of this compound with other antiarrhythmic drugs requires careful consideration due to the potential for additive pharmacodynamic effects and significant pharmacokinetic interactions.
Quinidine : As a potent inhibitor of the CYP2D6 isoenzyme, quinidine can significantly increase plasma concentrations of this compound. unboundmedicine.com This interaction is of particular clinical importance, and concurrent use is generally not recommended. unboundmedicine.com
Amiodarone : The concomitant use of this compound and amiodarone is not recommended as it can affect cardiac conduction and repolarization. rxlist.comsinotph.com Amiodarone is also known to be an inhibitor of CYP1A2, which is one of the pathways for this compound metabolism. sinotph.comdrugs.com
Lidocaine (B1675312) : While this compound appears to be a minimal inhibitor of lidocaine metabolism, the combination may potentiate adverse effects on the central nervous system (CNS). drugs.comresearchgate.net In a study involving healthy volunteers, this compound caused a statistically significant, though modest, increase in the area under the plasma concentration-time curve (AUC) for lidocaine and a reduction in its systemic clearance. researchgate.net
Digoxin (B3395198) : this compound has been shown to markedly increase the steady-state serum concentrations of digoxin. rxlist.comdrugs.com Studies have reported that co-administration can elevate digoxin exposure (AUC) by a range of 60% to 270%, with a corresponding decrease in digoxin clearance of 31% to 67%. rxlist.comdrugs.com The precise mechanism underlying this interaction remains uncertain. researchgate.net
| Co-administered Antiarrhythmic | Pharmacokinetic Effect on Co-administered Drug | Pharmacokinetic Effect on this compound | Reference |
|---|---|---|---|
| Quinidine | Not specified | Significantly increased plasma levels | unboundmedicine.com |
| Amiodarone | Not specified; affects conduction & repolarization | Potential for increased levels (CYP1A2 inhibition) | rxlist.comsinotph.com |
| Lidocaine | Slightly increased AUC, reduced clearance | Not specified | researchgate.net |
| Digoxin | Increased AUC (60-270%), decreased clearance (31-67%) | Not specified | rxlist.comdrugs.com |
Influence on Other Drug Metabolisms
As an inhibitor of the CYP2D6 metabolic pathway, this compound can significantly increase the plasma concentrations and effects of drugs that are substrates of this enzyme. unboundmedicine.comarabjchem.org
Beta-Adrenergic Antagonists : this compound can increase the plasma levels of beta-blockers that are metabolized by CYP2D6, such as metoprolol and propranolol. unboundmedicine.comresearchgate.net
Antidepressants : Increased concentrations of certain tricyclic antidepressants, like desipramine, and serotonin-norepinephrine reuptake inhibitors, such as venlafaxine, have been observed when co-administered with this compound. unboundmedicine.comarabjchem.org this compound is a competitive inhibitor of the metabolism of vortioxetine, another drug metabolized by CYP2D6. sci-hub.searabjchem.org In vitro studies using human liver microsomes determined a half-maximal inhibitory concentration (IC50) of 0.48 μM for this interaction. sci-hub.searabjchem.org
Warfarin : this compound may increase the effects of warfarin, which is also metabolized by cytochrome P450 enzymes. unboundmedicine.comresearchgate.net
Other Agents : Case reports have described increased plasma concentrations of cyclosporine and theophylline (B1681296) during concomitant therapy with this compound. unboundmedicine.comresearchgate.net Furthermore, due to competitive inhibition, this compound can inhibit the activity of CYP1A2, leading to a decrease in the clearance of substrates like caffeine. researchgate.net Studies have shown that this compound can reduce caffeine's oral clearance and increase its elimination half-life by 54%. researchgate.net
| Drug Class | Specific Drug(s) | Metabolic Pathway Affected | Observed Effect | Reference |
|---|---|---|---|---|
| Beta-Adrenergic Antagonists | Metoprolol | CYP2D6 | Increased plasma levels | unboundmedicine.com |
| Propranolol | CYP2D6 | Increased plasma levels | unboundmedicine.comresearchgate.net | |
| Antidepressants | Desipramine | CYP2D6 | Increased plasma levels | unboundmedicine.comresearchgate.net |
| Venlafaxine | CYP2D6 | Increased plasma levels | unboundmedicine.com | |
| Vortioxetine | CYP2D6 | Inhibited metabolism, increased exposure | sci-hub.searabjchem.org | |
| Anticoagulants | Warfarin | CYP P450 | Increased effects | unboundmedicine.comresearchgate.net |
| Immunosuppressants | Cyclosporine | Not specified | Increased trough levels | unboundmedicine.com |
| Xanthines | Theophylline | Not specified | Increased plasma concentrations | researchgate.net |
| Xanthines | Caffeine | CYP1A2 | Decreased oral clearance by ~35%, increased half-life by 54% | researchgate.net |
Emerging Research and Future Directions
Advanced Analytical Methodologies for Propafenone and Metabolites
The accurate measurement of this compound and its metabolites is crucial for understanding its clinical effects. Advanced analytical methods now allow for precise quantification, which is essential for both clinical monitoring and research.
LC-MS/MS (B15284909) and Chiral HPLC for Enantiomer Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the simultaneous quantification of this compound and its primary metabolites, 5-hydroxythis compound (B19502) (5-OHP) and N-depropylthis compound (NDP), in human plasma. researchgate.netresearchgate.net These methods are characterized by their rapid analysis times and high precision. researchgate.netresearchgate.net For instance, some LC-MS/MS methods can achieve a chromatographic run time as short as 1.5 minutes and can detect concentrations as low as 0.5 ng/mL for this compound. researchgate.netscholarsresearchlibrary.com
Given that this compound is administered as a racemic mixture of two enantiomers, S-propafenone and R-propafenone, which have different pharmacological activities, their separate quantification is of significant interest. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose. nih.govnih.gov Chiral HPLC methods, often using polysaccharide-based or protein-based chiral stationary phases, can effectively separate the enantiomers of this compound and its metabolites. nih.gov Some methods involve pre-column chiral derivatization to enhance separation and detection by UV. psu.eduresearchgate.net These techniques have been successfully applied to study the stereoselective metabolism of this compound in various biological samples, including human urine and rat hepatic microsomes. nih.govpsu.eduresearchgate.net
Below is a table summarizing the capabilities of various advanced analytical methods for this compound and its metabolites.
| Analytical Method | Analytes Quantified | Key Features | Application |
| LC-MS/MS | This compound, 5-OHP, NDP | High sensitivity and specificity, short run times. researchgate.netresearchgate.net | Pharmacokinetic and bioequivalence studies. researchgate.net |
| Chiral HPLC | S- and R-enantiomers of this compound and metabolites | Enantioselective separation. nih.gov | Studying stereoselective metabolism. nih.govpsu.eduresearchgate.net |
| RP-HPLC with pre-column chiral derivatization | S- and R-propafenone | Good linearity and recovery. psu.eduresearchgate.net | Analysis in human urine. psu.eduresearchgate.net |
Translational Research in Pharmacogenomics
The response to this compound can vary significantly among individuals due to genetic differences, a field of study known as pharmacogenomics. Translational research in this area aims to bring these genetic insights into clinical practice to personalize treatment.
Preemptive Genotyping and Personalized Medicine Approaches
Preemptive genotyping involves testing a panel of relevant pharmacogenes before a drug is prescribed to anticipate a patient's response. mdpi.comupgx.eu For this compound, the primary gene of interest is CYP2D6, which encodes a key enzyme responsible for its metabolism. nih.govfrontiersin.org Individuals with different CYP2D6 genotypes metabolize this compound at different rates, leading to variations in drug concentrations and potential for adverse effects. nih.govnih.gov
The concept of "preemptive pharmacogenomics" aims to integrate this genetic information into a patient's electronic health record, making it available at the point of care. mdpi.com This allows for the tailoring of medical treatment based on a patient's genetic characteristics, a cornerstone of personalized medicine. frontiersin.org Studies have shown that preemptive genotyping can be integrated into clinical practice and may help in optimizing drug therapy. mdpi.comupgx.eu
Development of Gene-Drug Interaction Guidelines
To facilitate the clinical application of pharmacogenomic data, several organizations have developed gene-drug interaction guidelines. The Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) provide recommendations for this compound dosing based on CYP2D6 genotype. frontiersin.orgpharmgkb.org
For instance, the DPWG recommends that for CYP2D6 poor metabolizers (PMs), who have a reduced ability to metabolize this compound, the dose should be reduced to 30% of the standard dose, accompanied by ECG monitoring and plasma concentration monitoring. pharmgkb.org For ultrarapid metabolizers (UMs), who process the drug very quickly, the guidelines suggest monitoring plasma concentrations and being alert for reduced efficacy, or choosing an alternative drug not metabolized by CYP2D6. pharmgkb.org The FDA also acknowledges the impact of CYP2D6 variations on this compound metabolism and advises caution when co-administering with drugs that inhibit this enzyme. nih.gov
Exploration of Novel Therapeutic Applications Beyond Arrhythmias
Recent research has begun to explore the potential of this compound in treating conditions other than cardiac arrhythmias, particularly in the context of cancer therapy.
Modulation of Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a variety of anticancer drugs. One of the key mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) transporter, which actively pumps drugs out of cancer cells. This compound and its analogs have been identified as potent inhibitors of P-gp-mediated drug efflux. nih.govplos.org
Studies have shown that this compound can stimulate the ATPase activity of P-gp, which is linked to its modulatory effect. nih.gov The interaction of this compound with P-gp appears to be influenced by factors such as lipophilicity and the presence of specific chemical groups. nih.govplos.org Research into this compound analogs has aimed to identify compounds with enhanced MDR-modulating activity. capes.gov.br While this compound itself is not a substrate for P-gp, its metabolite, 5-hydroxythis compound, is transported by P-gp. nih.gov Both this compound and its major metabolites act as inhibitors of P-gp, suggesting they could play a role in overcoming MDR in cancer cells. nih.gov This has led to the exploration of this compound as a potential chemosensitizer to be used in combination with conventional anticancer drugs.
Furthermore, some studies have indicated that this compound may have direct anticancer effects. For example, it has been shown to induce apoptosis and inhibit the proliferation of esophageal squamous cell carcinoma cells without significant toxicity to normal cells. nih.govresearchgate.net More recent research suggests that this compound can facilitate a form of cell death called ferroptosis in melanoma cells, potentially enhancing the effects of immunotherapy. nih.gov
Anticonvulsant Actions
While primarily known for its antiarrhythmic properties, emerging research has highlighted the anticonvulsant potential of this compound. mdpi.comencyclopedia.pubnih.gov Studies in animal models have demonstrated that this compound can significantly raise the electroconvulsive threshold, indicating an inherent anticonvulsant effect. mdpi.comencyclopedia.pubnih.gov Specifically, at doses ranging from 60 to 90 mg/kg, this compound has been shown to be effective in this regard. mdpi.comencyclopedia.pubnih.gov
Furthermore, investigations into its interactions with established antiepileptic drugs have yielded interesting results. When administered at subthreshold doses, this compound has been found to potentiate the antielectroshock action of several conventional antiepileptic medications, including carbamazepine (B1668303), valproate, phenytoin, and phenobarbital. mdpi.comencyclopedia.pubnih.gov It also enhances the efficacy of some newer antiepileptic drugs like oxcarbazepine, topiramate, and pregabalin. mdpi.comnih.gov However, it does not appear to affect the action of lamotrigine. mdpi.comencyclopedia.pubnih.gov
The potentiation of valproate and pregabalin's anticonvulsant effects may be partly due to pharmacokinetic interactions, as this compound has been observed to increase the brain concentrations of these two drugs. mdpi.comencyclopedia.pub Conversely, it has been shown to decrease the brain levels of carbamazepine while still potentiating its action, suggesting a synergistic pharmacodynamic interaction. encyclopedia.pubnih.goviomcworld.org These findings suggest that the shared mechanism of sodium channel blockade between this compound and many antiepileptic drugs may underlie these interactions. nih.goviomcworld.org Neurological manifestations, such as seizures, have been noted in cases of this compound intoxication, which could be attributed to either a direct toxic effect or cerebral hypoperfusion resulting from cardiac rhythm disturbances. abccardiol.org
Further Elucidation of Ion Channel Modulation
This compound's primary mechanism of action is the blockade of sodium channels in cardiac cells, which classifies it as a Class 1C antiarrhythmic agent. patsnap.com This action slows the conduction velocity of the cardiac action potential. patsnap.com Beyond its well-documented effects on sodium channels, this compound's modulation of other ion channels, particularly potassium and calcium channels, is a significant area of ongoing research. patsnap.comnih.govscielo.br
The drug exhibits beta-adrenergic blocking properties, which can help reduce heart rate and myocardial contractility. patsnap.com Its influence on potassium channels contributes to prolonging the repolarization phase of the cardiac action potential, thereby increasing the refractory period of cardiac cells. patsnap.com While its impact on calcium channels was initially considered less significant, there is growing evidence of its inhibitory effects. scielo.br
Detailed Studies on Specific Potassium and Calcium Channels
Detailed electrophysiological studies have revealed that this compound interacts with a variety of specific potassium and calcium ion channels.
Potassium Channel Modulation:
This compound has been shown to block several types of potassium currents in various cardiac and vascular smooth muscle cells. nih.govahajournals.orgnih.govoup.com
Delayed Rectifier Potassium Currents (IK): this compound inhibits the delayed rectifier potassium current (IK) in a concentration-dependent manner. ahajournals.orgnih.gov It preferentially blocks the rapidly activating component (IKr) over the slowly activating component (IKs). ahajournals.org For instance, in guinea pig ventricular myocytes, this compound demonstrated a concentration-dependent inhibition of both the maximum (IK,max) and tail (IK,tail) currents of IK. ahajournals.org
Transient Outward Potassium Current (Ito): The drug blocks the transient outward current in rabbit atrial myocytes. nih.gov This blockade is time-dependent and consistent with open channel blockade. nih.gov
Inward Rectifier Potassium Current (IK1): this compound also blocks the inward rectifier current in rabbit atrial myocytes. nih.gov
ATP-sensitive Potassium Channels (KATP): Inhibition of KATP channels by this compound has been observed in vascular smooth muscle cells and rabbit atrial and ventricular monocytes. nih.govcaymanchem.com
Voltage-gated Potassium Channels (KV): In rat portal vein smooth muscle cells, this compound inhibits voltage-gated potassium channels (KV). nih.govnih.gov
HERG Channels: Both this compound and its major metabolite, 5-hydroxythis compound, are potent blockers of HERG (Human Ether-à-go-go-Related Gene) channels, which are critical for ventricular repolarization. oup.com Their blocking potencies on HERG channels are similar. oup.com
KIR2.1 Channels: Chronic application of this compound has been found to specifically increase the functional expression of KIR2.1 channels in vitro. mdpi.com
Calcium Channel Modulation:
This compound also exerts inhibitory effects on L-type calcium channels (ICa). nih.govahajournals.orgnih.gov
In isolated guinea pig ventricular myocytes, this compound inhibits the inward calcium current (ICa) in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 1.5 x 10-6 M. nih.gov This blockade is not dependent on the channel state or stimulation frequency. nih.gov
While both the (R)- and (S)-enantiomers of this compound are potent sodium channel blockers, (R)-propafenone also inhibits the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel, whereas (S)-propafenone acts as a beta-blocker with no significant RyR2 activity at clinical concentrations. ahajournals.org However, a clinical trial did not find a significant difference in preventing atrial fibrillation induction between the two enantiomers. ahajournals.org
Table of Research Findings on this compound's Ion Channel Modulation
| Ion Channel Subtype | Tissue/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Potassium Channels | |||
| Delayed Rectifier (IK) | Guinea Pig Ventricular Myocytes | Concentration-dependent inhibition | ahajournals.org |
| Rabbit Atrial Myocytes | Blockade with IC50 of 0.76 µM | nih.gov | |
| Rapidly Activating (IKr) | Guinea Pig Ventricular Myocytes | Preferential block over IKs | ahajournals.org |
| HERG | CHO Cells | Blockade by this compound and 5-hydroxythis compound | oup.com |
| Transient Outward (Ito) | Rabbit Atrial Myocytes | Time-dependent open channel block | nih.gov |
| Inward Rectifier (IK1) | Rabbit Atrial Myocytes | Blockade | nih.gov |
| ATP-sensitive (KATP) | Rat Portal Vein Smooth Muscle | Inhibition | nih.gov |
| Rabbit Atrial & Ventricular Monocytes | Inhibition | caymanchem.com | |
| Voltage-gated (KV) | Rat Portal Vein Smooth Muscle | Inhibition | nih.gov |
| KIR2.1 | HEK-293 Cells | Increased functional expression with chronic use | mdpi.com |
| Calcium Channels | |||
| L-type (ICa) | Guinea Pig Ventricular Myocytes | Dose-dependent inhibition (IC50 = 1.5 µM) | nih.gov |
| Ryanodine Receptor 2 (RyR2) | Human (clinical trial) | Inhibition by (R)-propafenone enantiomer | ahajournals.org |
Q & A
Basic Research Question: How should researchers design experiments to account for intersubject variability in propafenone pharmacokinetics?
Answer:
To address intersubject variability in this compound pharmacokinetics (e.g., elimination half-life, steady-state concentration), employ a longitudinal dose-ranging study with repeated measurements across multiple dosing regimens. Key steps:
- Use a crossover design to minimize interindividual variability, as seen in studies where patients received escalating doses followed by washout phases .
- Incorporate population pharmacokinetic (PopPK) modeling to identify covariates (e.g., CYP2D6 polymorphism, weight) influencing drug metabolism .
- Validate findings with a randomized double-blind placebo-controlled trial to distinguish drug effects from placebo responses .
- Report variability metrics (e.g., coefficient of variation) and stratify results by demographic/clinical subgroups .
Basic Research Question: What methodological approaches are recommended to study enantiomer-specific interactions of this compound (R- and S-propafenone)?
Answer:
To investigate enantiomer interactions (e.g., clearance differences):
- Use chiral separation techniques (e.g., HPLC with chiral columns) to quantify individual enantiomers in plasma .
- Conduct crossover studies administering racemic this compound vs. pure enantiomers to assess pharmacokinetic asymmetry. For example, studies show S-propafenone clearance decreases when co-administered with R-propafenone .
- Apply non-compartmental analysis to calculate enantiomer-specific parameters (AUC, Cmax, Tmax) and perform paired t-tests for statistical comparisons .
Basic Research Question: How can researchers standardize ECG monitoring protocols to evaluate this compound-induced arrhythmogenic risks?
Answer:
Standardization requires:
- Predefined ECG parameters : QRS duration, QT interval, and PR interval, with thresholds for discontinuation (e.g., >25% QRS prolongation) .
- Continuous Holter monitoring during dose titration to capture dynamic changes .
- Blinded adjudication of ECG data by cardiologists to reduce bias .
- Statistical analysis using mixed-effects models to correlate plasma concentrations with ECG changes .
Advanced Research Question: What strategies improve the predictive accuracy of allometric scaling for this compound pharmacokinetics across species?
Answer:
Traditional allometric models (Y = aB^x) fail for extensively metabolized drugs like this compound due to interspecies metabolic differences. Advanced approaches include:
- Multi-species studies under uniform conditions (e.g., dosing, sampling) to reduce heterogeneity in parameter estimation .
- Incorporating in vitro metabolism data (e.g., hepatic microsomal clearance) into physiologically based pharmacokinetic (PBPK) models .
- Bayesian hierarchical modeling to integrate historical data while accounting for species-specific covariates .
Advanced Research Question: How can researchers resolve contradictions in this compound’s efficacy data across clinical trials?
Answer:
Contradictions often arise from heterogeneous patient populations or variable endpoints. Mitigation strategies:
- Conduct meta-analyses with strict inclusion criteria (e.g., ventricular arrhythmia subtype, consistent outcome measures) .
- Apply sensitivity analysis to identify confounding variables (e.g., CYP2D6 activity, concomitant medications) .
- Use consensus endpoints (e.g., ≥90% reduction in premature ventricular contractions) to harmonize efficacy assessments .
Advanced Research Question: What experimental designs are optimal for studying this compound’s synergism with non-pharmacological interventions (e.g., Valsalva maneuver)?
Answer:
For combined interventions:
- Use a factorial design to isolate effects of this compound, the maneuver, and their interaction .
- Measure electrophysiological (EP) parameters (e.g., sinus rhythm maintenance, AV node refractory periods) before/after interventions .
- Apply correlation analysis to link EP changes with clinical outcomes (e.g., seizure frequency reduction) .
- Validate findings with power calculations to ensure sufficient sample size for interaction effects .
Advanced Research Question: How should researchers address ethical and methodological challenges in studying this compound during pregnancy?
Answer:
Ethical frameworks and methodologies include:
- Retrospective cohort studies using registries to assess fetal outcomes in women prescribed this compound .
- Ex vivo placental perfusion models to quantify drug transfer, addressing limitations of human trials .
- Population PK/PD modeling to estimate fetal exposure from maternal plasma concentrations .
- Adhere to NIH guidelines for preclinical reporting, including detailed statistical power and blinding protocols .
Advanced Research Question: What in vitro models are suitable for investigating this compound’s enantiomer-specific neurohormonal effects?
Answer:
- Use isolated cardiomyocytes or Purkinje fibers to assess action potential modulation by R- and S-propafenone .
- Combine patch-clamp electrophysiology with enantiomer-specific inhibitors (e.g., CYP2D6 blockers) to dissect metabolic interactions .
- Validate findings using proteomic analysis to identify enantiomer-dependent protein binding patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
